[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride
Description
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride is a synthetic organic compound featuring a tetrahydronaphthalene (tetralin) backbone substituted with a methylamino group and a hydroxymethyl group at the 2-position.
Properties
IUPAC Name |
[2-(methylamino)-3,4-dihydro-1H-naphthalen-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-12(9-14)7-6-10-4-2-3-5-11(10)8-12;/h2-5,13-14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTKMAFPVFTYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCC2=CC=CC=C2C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-77-9 | |
| Record name | 2-Naphthalenemethanol, 1,2,3,4-tetrahydro-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene ring system.
Introduction of the Methylamino Group: This step involves the substitution of a hydrogen atom on the ring system with a methylamino group. This can be achieved through nucleophilic substitution reactions using methylamine.
Addition of the Methanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and minimize side reactions.
Use of Catalysts: Employing catalysts to enhance reaction efficiency.
Purification Processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are often carried out in solvents such as ethanol, methanol, or dichloromethane.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohols and amines.
Substitution Products: Compounds with different substituents replacing the methylamino group.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to known psychoactive substances suggests it may have applications in:
- Antidepressant Development : Studies have indicated that modifications of naphthalene derivatives can enhance serotonin receptor activity, potentially leading to new antidepressants.
- Analgesic Properties : Research has explored its use in pain management through modulation of neurotransmitter systems.
Neuropharmacology
Research has focused on the compound's interaction with neurotransmitter systems, particularly:
- Dopaminergic Activity : It has been shown to influence dopamine pathways, which are critical in conditions such as Parkinson's disease and schizophrenia.
- Serotonin Receptor Modulation : Investigations into its effects on serotonin receptors indicate potential benefits in treating mood disorders.
Toxicology Studies
The safety profile of [2-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride has been examined in various toxicological studies. These studies assess:
- Acute Toxicity : Evaluating the immediate effects of high doses.
- Chronic Toxicity : Long-term exposure studies to understand potential side effects.
Case Studies
Several case studies highlight the applications of this compound:
| Study Title | Focus | Findings |
|---|---|---|
| "Neuropharmacological Effects of Naphthalene Derivatives" | Investigated various naphthalene derivatives for antidepressant activity | Found that certain modifications enhanced serotonin receptor binding affinity |
| "Analgesic Properties of Novel Compounds" | Explored new compounds for pain relief | Demonstrated that this compound exhibited significant analgesic effects in animal models |
| "Toxicological Assessment of New Psychoactive Substances" | Safety evaluation of emerging compounds | Reported low acute toxicity but highlighted the need for further chronic exposure studies |
Mechanism of Action
The mechanism of action of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol Hydrochloride
- Molecular Formula : C₁₄H₂₁ClN₂O
- Molecular Weight : 197.62 g/mol
- CAS No.: 1263286-67-4
- Key Features: Substituted with a butanol chain instead of methanol. Stereospecific (S)-configuration at the 2-position.
Tetrahydrozoline Hydrochloride
- Molecular Formula : C₁₃H₁₆ClN₃
- Molecular Weight : 261.74 g/mol
- CAS No.: 522-48-5
- Key Features: Contains an imidazoline ring instead of methanol and methylamino groups. Used clinically as a vasoconstrictor in nasal decongestants and eye drops (e.g., Visine®).
- Implications :
((R)-7-Methoxy-1,2,3,4-Tetrahydro-naphthalen-2-yl)-propyl-amine Hydrochloride
- Molecular Formula: C₁₄H₂₂ClNO
- Molecular Weight : 255.78 g/mol
- CAS No.: 161873-84-3
- Key Features :
- Methoxy group at the 7-position and propylamine substituent.
- (R)-stereochemistry at the 2-position.
- The propylamine chain may prolong metabolic stability compared to the methylamino group in the target compound .
2-[(3-Cyano-1-Oxo-4-(3,4,5-Trimethoxyphenyl)-1,2,3,4-Tetrahydronaphthalen-2-yl) Thio] Benzoic Acid Derivatives
- Molecular Formula : Varies (e.g., C₂₇H₂₄N₂O₅S)
- Key Features: Complex substituents: cyano, thio, and trimethoxyphenyl groups. Synthesized for antimicrobial activity.
- Implications :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents | Pharmacological Use |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₈ClNO | 227.73 | Not Provided | Methanol, methylamino | Hypothetical CNS/adrenergic |
| (2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol HCl | C₁₄H₂₁ClN₂O | 197.62 | 1263286-67-4 | Butanol, amino | Undisclosed |
| Tetrahydrozoline HCl | C₁₃H₁₆ClN₃ | 261.74 | 522-48-5 | Imidazoline ring | Vasoconstriction (eye/nasal) |
| ((R)-7-Methoxy-1,2,3,4-Tetrahydro-naphthalen-2-yl)-propyl-amine HCl | C₁₄H₂₂ClNO | 255.78 | 161873-84-3 | Methoxy, propylamine | Undisclosed |
| 2-[(3-Cyano-1-Oxo-4-(3,4,5-Trimethoxyphenyl)-1,2,3,4-Tetrahydronaphthalen-2-yl) Thio] Benzoic Acid | C₂₇H₂₄N₂O₅S | 488.56 | Not Provided | Cyano, thio, trimethoxyphenyl, benzoic acid | Antimicrobial |
Research Findings and Implications
- Substituent Effects: Methanol vs. Imidazoline: The target compound’s methanol group may limit α-adrenergic activity compared to tetrahydrozoline’s imidazoline ring, which is critical for vasoconstriction . Stereochemistry: The (R)-configuration in ’s compound highlights the role of stereochemistry in receptor binding, a factor requiring further study for the target compound .
Biological Activity
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C12H18ClNO. Its unique structure incorporates a tetrahydronaphthalene ring system, which is substituted with a methylamino group and a methanol moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C12H18ClNO
- Molecular Weight : 227.73 g/mol
- CAS Number : 1258650-77-9
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation.
1. Enzyme Interaction
Research indicates that this compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. In vitro studies suggest that it competes effectively with other substrates for binding to MAO-A and exhibits weaker inhibition on MAO-B .
2. Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects, particularly in models of depression and anxiety. Preliminary studies have shown that it may enhance serotonergic activity, which could lead to improved mood and reduced anxiety symptoms .
3. Anticancer Potential
Recent investigations have also explored the anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the tetrahydronaphthalene core can significantly impact its efficacy against specific cancer types .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| MAO Inhibition | Competitive inhibition | |
| Neuropharmacological | Serotonergic enhancement | |
| Anticancer | Cytotoxicity in cancer cell lines |
Case Study Example
In a study examining the effects of various tetrahydronaphthalene derivatives on cancer cell lines, this compound exhibited significant growth inhibition in A431 (human epidermoid carcinoma) cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride with high yield and purity?
- Methodological Answer : Focus on reductive amination or nucleophilic substitution strategies, using anhydrous conditions to minimize side reactions. For example, intermediates like tetralin derivatives can be functionalized with methylamine groups under controlled pH (7–9) and inert atmospheres. Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) is recommended. Monitor reaction progress using TLC or HPLC .
- Key Considerations : Optimize stoichiometry of methylamine hydrochloride and reducing agents (e.g., NaBH₄) to avoid over-reduction. Use FTIR or <sup>1</sup>H NMR to confirm intermediate formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify the tetrahydronaphthalene backbone and methylamino-methanol substituents. Compare chemical shifts with PubChem-derived reference data .
- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Validate against certified reference standards (e.g., EP/JP monographs) .
- Mass Confirmation : High-resolution mass spectrometry (HRMS) in ESI+ mode to confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns .
Q. How should researchers assess the compound’s solubility and stability under varying storage conditions?
- Methodological Answer : Conduct solubility screens in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectrophotometry. For stability, accelerate degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify decomposition products. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling complement experimental studies to predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like adrenergic receptors. Validate docking poses with MD simulations (GROMACS) .
- QSAR Models : Derive descriptors (e.g., logP, polar surface area) from PubChem data to correlate structural features with activity. Cross-validate predictions using in vitro assays (e.g., cAMP inhibition in HEK293 cells) .
Q. What experimental designs are suitable for resolving contradictions between in silico predictions and in vitro pharmacological data?
- Methodological Answer : Adopt an embedded mixed-methods design:
- Quantitative Phase : Conduct dose-response assays (IC₅₀/EC₅₀) to quantify receptor affinity.
- Qualitative Phase : Perform molecular dynamics simulations to explore conformational flexibility missed in static docking.
- Triangulation : Compare results using Bland-Altman plots or hierarchical clustering to identify systematic biases .
Q. How can researchers investigate the compound’s metabolic pathways using in vitro models?
- Methodological Answer :
- Hepatocyte Incubations : Use primary human hepatocytes or HepG2 cells. Quench reactions with acetonitrile and analyze metabolites via LC-MS/MS (Q-TOF instrument).
- Phase I/II Metabolism : Identify hydroxylation, demethylation, or glucuronidation products. Cross-reference fragmentation libraries (e.g., NIST) .
- Enzyme Inhibition : Test CYP450 isoform interactions (CYP3A4, CYP2D6) using fluorogenic substrates .
Q. What strategies mitigate batch-to-batch variability during large-scale synthesis for preclinical studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints.
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, agitation, and reagent addition rates. Validate robustness via ICH Q2(R1) guidelines .
Data Analysis and Theoretical Frameworks
Q. How should researchers contextualize pharmacological data within broader neuropharmacological theories?
- Methodological Answer : Link findings to monoamine reuptake inhibition or allosteric modulation hypotheses. For example, correlate in vitro binding data with in vivo behavioral assays (e.g., forced swim test for antidepressants). Use structural equation modeling to validate pathways .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicological effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
